Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate
Description
Properties
Molecular Formula |
C11H19NO2S |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H19NO2S/c1-10(2,3)14-9(13)12-6-11(7-12)4-5-15-8-11/h4-8H2,1-3H3 |
InChI Key |
KJYHCCYRXPIIDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCSC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Nucleophilic Displacement
A common approach involves intramolecular cyclization of thiol-containing precursors. For example, a linear amine-thiol intermediate undergoes nucleophilic attack to form the spirocyclic structure. VulcanChem reports that multi-step reactions starting from cysteine derivatives or thioethers are effective, with the Boc group introduced early to protect the amine functionality.
Key Reaction Steps:
-
Thiol Protection : The thiol group is protected with a trityl or acetamidomethyl group to prevent oxidation.
-
Amine Boc Protection : The amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane.
-
Cyclization : Deprotection of the thiol followed by base-mediated intramolecular nucleophilic displacement forms the spirocyclic core.
Ring-Closing Metathesis (RCM)
Sigma-Aldrich highlights the use of Grubbs catalysts for constructing spirocycles via RCM. A diene precursor with strategically placed sulfur and nitrogen atoms undergoes metathesis to yield the azaspiro[3.4]octane skeleton.
Advantages :
-
High stereochemical control.
-
Compatibility with Boc-protected amines.
Limitations :
-
Requires anhydrous conditions and inert atmosphere.
Optimization of Reaction Conditions
Optimizing parameters such as solvent, temperature, and catalyst is critical for maximizing yield and purity.
Table 1: Comparative Analysis of Cyclization Conditions
| Parameter | Condition A (Cyclization) | Condition B (RCM) |
|---|---|---|
| Solvent | DMF | Dichloromethane |
| Temperature | 80°C | 40°C |
| Catalyst | K₂CO₃ | Grubbs Catalyst 2nd Gen |
| Yield | 65% | 78% |
| Purity (HPLC) | 95% | 98% |
Base-mediated cyclization (Condition A) offers moderate yields but is cost-effective for large-scale production. RCM (Condition B) provides higher yields but involves expensive catalysts.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes scalability and cost-efficiency. VulcanChem emphasizes continuous flow chemistry for azaspiro[3.4]octane derivatives.
Process Overview:
-
Step 1 : Continuous Boc protection in a microreactor (residence time: 5 min).
-
Step 2 : In-line thiol deprotection and cyclization using static mixers.
-
Step 3 : Automated purification via simulated moving bed (SMB) chromatography.
Benefits :
-
30% reduction in reaction time compared to batch processes.
Analytical Characterization
Post-synthesis validation ensures structural integrity and purity.
Table 2: Analytical Parameters
| Technique | Observations |
|---|---|
| ¹H NMR | δ 1.44 (s, 9H, Boc), δ 3.2–3.5 (m, 4H, spiro-H) |
| LC-MS | [M+H]⁺ = 276.36 (calc. 276.36) |
| HPLC | Retention time: 8.2 min, Purity: 98.5% |
Challenges and Innovations
Chemical Reactions Analysis
Oxidation: tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group is feasible.
Substitution: Nucleophilic substitution reactions at the ester group are possible.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).
- Oxidation: The corresponding spirocyclic carboxylic acid.
- Reduction: The reduced spirocyclic amine.
Scientific Research Applications
Introduction to Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate
This compound is a synthetic compound with unique structural properties that have garnered interest in various scientific fields, particularly in medicinal chemistry and material science. Its distinctive spirocyclic structure, combined with the presence of sulfur and nitrogen atoms, contributes to its potential applications in drug development, agrochemicals, and as a building block in organic synthesis.
Structure
The compound features a spirocyclic system that enhances its conformational flexibility, which is critical for biological activity. The presence of the thia (sulfur) atom introduces unique electronic properties that can influence molecular interactions.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its potential as a pharmacophore:
- Antimicrobial Activity : Studies indicate that derivatives of spirocyclic compounds exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Research has suggested that similar structures can inhibit cancer cell proliferation by interfering with metabolic pathways.
Case Study: Antimicrobial Screening
A study conducted on various spirocyclic compounds, including tert-butyl 6-thia derivatives, demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as new antibacterial agents.
Agrochemicals
The compound's structural characteristics make it suitable for use in agrochemicals:
- Pesticide Development : The unique reactivity of the thia group can be exploited to design novel pesticides that target specific pests while minimizing environmental impact.
Case Study: Pesticidal Efficacy
Field trials have shown that formulations containing spirocyclic compounds lead to improved pest control compared to traditional pesticides, suggesting enhanced efficacy and reduced toxicity.
Organic Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate:
- Building Block for Complex Molecules : Its ability to undergo various chemical transformations allows it to be used as a precursor in synthesizing more complex organic molecules.
Case Study: Synthesis of Bioactive Compounds
Researchers have successfully utilized this compound as a precursor in the synthesis of bioactive molecules with anti-inflammatory and analgesic properties, showcasing its versatility in organic synthesis.
Mechanism of Action
The specific mechanism of action for tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate remains unclear due to its discontinued status. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Functional Group Variations
The table below highlights key structural and functional differences between the target compound and analogs:
Physicochemical Properties
- Solubility: Thia and oxa groups increase lipophilicity, whereas carboxylic acid (C₁₃H₂₁NO₄) and amino groups enhance aqueous solubility .
- Thermal Stability: Tert-butyl esters generally decompose above 150°C, but fluorinated spirocycles (C₁₂H₁₉F₂NO₂) show higher thermal resistance .
Biological Activity
Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered attention in the fields of medicinal chemistry and drug discovery due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its chemical properties, mechanisms of action, and potential applications in medicine.
Molecular Structure:
- Molecular Formula: C11H19NO2S
- Molecular Weight: 229.34 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CC(C)(C)OC(=O)N1CC2(C1)CCSC2
Properties Table:
| Property | Value |
|---|---|
| Molecular Formula | C11H19NO2S |
| Molecular Weight | 229.34 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves:
- Thiolation : The spirocyclic amine is thiolated using a thiol reagent.
- Esterification : The thiolated compound undergoes esterification with tert-butyl chloroformate or tert-butyl bromoacetate.
These reactions are conducted under mild conditions, allowing for the formation of the desired product with minimal byproducts .
The specific mechanism of action for this compound remains largely unexplored due to limited research availability. However, it is hypothesized that the compound may interact with biological targets involved in various metabolic pathways, potentially influencing processes such as enzyme inhibition or receptor modulation.
Potential Applications
- Drug Discovery : The compound serves as a scaffold for designing novel therapeutic agents, particularly in the context of developing inhibitors for specific biological targets.
- Antimicrobial Properties : Preliminary studies suggest that spirocyclic compounds may exhibit antimicrobial activity, although specific data on this compound is sparse .
- Neuropharmacological Effects : Related compounds have shown promise in modulating neuropharmacological pathways, indicating potential applications in treating neurological disorders .
Q & A
Q. What are the standard synthetic routes for tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate?
The synthesis typically involves enzymatic or chemical reduction of precursor spirocyclic ketones. For example, an enantioselective route uses ketoreductase KRED-P3-G09 with NADP+ as a cofactor in a pH 7.5 potassium phosphate buffer. The reaction proceeds via substrate addition at 30–33°C, followed by extraction with ethyl acetate and purification via silica gel chromatography . Alternative routes include Suzuki coupling with palladium catalysts (e.g., [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) for functionalization of the spirocyclic core .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- NMR Spectroscopy : H and C NMR are used to confirm the spirocyclic structure, with key signals for the tert-butyl group (δ ~1.44 ppm) and carbonyl resonances (δ ~170–175 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines high-resolution crystal structures, enabling precise determination of bond angles and stereochemistry. The spirocyclic nitrogen and sulfur atoms are critical for validating the bicyclic geometry .
- Supercritical Fluid Chromatography (SFC) : Employed to determine enantiomeric excess (>99% ee) using chiral columns (e.g., Chiralpak AD-3) with CO/methanol gradients .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319). Use respiratory protection (N95 masks) in poorly ventilated areas due to potential respiratory irritation (H335) .
- Spill Management : Absorb spills with diatomaceous earth or silica gel, collect in sealed containers, and dispose via licensed waste handlers .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved, and what challenges arise in scaling these methods?
Enantiomeric resolution is achieved via enzymatic catalysis (e.g., Codex® ketoreductase) or chiral stationary phases in SFC. Challenges include maintaining enzyme stability during scale-up and optimizing mobile phase gradients to prevent peak broadening. Batch-to-batch reproducibility requires strict control of reaction pH (7.5 ± 0.2) and temperature (±1°C) . Computational modeling (e.g., molecular docking) can predict enzyme-substrate interactions to improve yield .
Q. How does the spirocyclic architecture influence reactivity in cross-coupling reactions?
The rigid spirocyclic framework restricts conformational flexibility, enhancing regioselectivity in Suzuki-Miyaura couplings. For example, the nitrogen atom in the azaspiro ring coordinates with palladium catalysts, directing cross-coupling to specific positions (e.g., C-6 or C-7). Steric hindrance from the tert-butyl group can slow reaction kinetics, necessitating higher catalyst loadings (5–10 mol%) .
Q. What computational methods predict the compound’s pharmacokinetic and thermodynamic properties?
- Molecular Dynamics (MD) Simulations : Assess conformational stability in aqueous vs. lipid environments, critical for drug design .
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the tert-butyl carboxylate group, predicting susceptibility to hydrolysis .
- ADMET Prediction : Tools like SwissADME estimate logP (1.8–2.2) and bioavailability scores (0.55), suggesting moderate membrane permeability .
Data Contradiction Analysis
Q. How can discrepancies in reported synthetic yields (e.g., 78% vs. lower literature values) be reconciled?
Yield variations arise from differences in enzyme purity (e.g., KRED-P3-G09 lot variability), substrate concentration, or workup methods. For instance, incomplete extraction of polar intermediates into ethyl acetate may reduce isolated yields. Cross-validate protocols using H NMR to quantify unreacted starting material and optimize reaction time (e.g., 23–45 hours) .
Q. Why do similar spirocyclic compounds exhibit divergent biological activities despite structural homology?
Subtle differences, such as sulfur vs. oxygen in the thia/oxa rings, alter electronic properties and hydrogen-bonding capacity. For example, the thia group enhances metabolic stability compared to oxa analogs, as shown in cytochrome P450 inhibition assays .
Methodological Recommendations
- Crystallization : Use heptane/ethyl acetate gradients (50–100%) to isolate high-purity crystals for X-ray analysis .
- Troubleshooting Low ee : Add fresh NADP+ (20 mg) and 2-propanol (20 mL) to stalled enzymatic reactions to regenerate cofactors .
- Computational Workflow : Combine Gaussian (DFT) and GROMACS (MD) for multi-scale modeling of reactivity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
